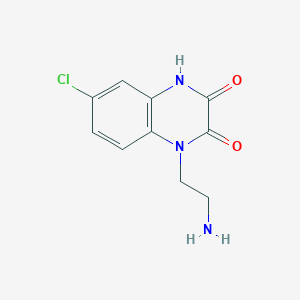

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one” is a derivative of quinoxaline, which is a type of heterocyclic compound. The “1-(2-aminoethyl)” part suggests the presence of an aminoethyl group at the 1-position of the quinoxaline ring. The “6-chloro” part indicates a chlorine atom at the 6-position, and the “3-hydroxy” part indicates a hydroxyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a type of aromatic heterocycle. The chlorine atom, hydroxyl group, and aminoethyl group would be attached at the 6, 3, and 1 positions, respectively .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might be able to act as a nucleophile in substitution reactions, or the compound could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar hydroxyl and amino groups could potentially make the compound somewhat soluble in water .Aplicaciones Científicas De Investigación

Glycan Analysis

This compound has been utilized in the field of carbohydrate analysis. Specifically, it serves as a reagent in the reductive alkylation of carbohydrates, which is essential for sensitive analysis by chromatographic and mass spectrometric techniques. The compound has shown promise in improving electrospray ionization-mass spectrometry (ESI-MS) ionization efficiency, which is crucial for profiling N-glycans from glycoproteins .

Peptide Nucleic Acid (PNA) Synthesis

In the synthesis of PNA-oligonucleotide conjugates, which are of significant interest in biomedical and diagnostic fields, this chemical serves as a key intermediate. The efficient synthesis of PNAs can potentially reduce costs and increase availability for broader applications, such as antigene and molecular sensors .

Antimicrobial Agents

The structure of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one is similar to 2-aminothiazoles, which are a significant class of organic medicinal compounds. These compounds are used as starting materials for synthesizing a wide range of heterocyclic analogues with therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12/h1-2,5H,3-4,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFXSRWXFSJIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603225.png)

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)

![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)